(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone

Description

The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone is a pyrazole derivative featuring dual 4-fluorobenzyl substituents and a morpholino methanone group. This structural combination is designed to optimize pharmacokinetic and pharmacodynamic properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N3O3/c23-18-5-1-16(2-6-18)13-27-14-20(22(28)26-9-11-29-12-10-26)21(25-27)30-15-17-3-7-19(24)8-4-17/h1-8,14H,9-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTCNXIFRMDDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

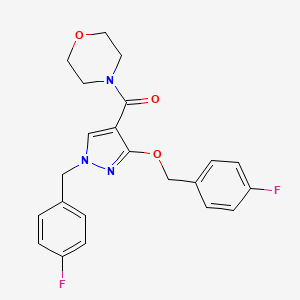

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a pyrazole core substituted with fluorobenzyl groups and a morpholino group, which may influence its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazole derivatives. For instance, compounds similar to the target compound have shown significant inhibition of viral replication in vitro. Specifically, a study demonstrated that certain pyrazole analogues exhibited up to 70% inhibition of Japanese Encephalitis Virus (JEV) mRNA in spleen and brain tissues, suggesting a robust antiviral mechanism potentially mediated through modulation of oxidative stress pathways involving NQO1 and HO-1 proteins .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively explored. A recent investigation indicated that certain pyrazole compounds displayed potent inhibitory effects against epidermoid carcinoma cells, outperforming traditional chemotherapeutics like doxorubicin . The binding interactions with key proteins such as VEGFR2 and FGFR1 were elucidated through docking studies, indicating that these compounds could serve as effective inhibitors in cancer therapy.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in viral replication or cancer cell proliferation.

- Modulation of Oxidative Stress : It appears to influence cellular pathways related to oxidative stress, enhancing cellular defense mechanisms against viral infections.

- Receptor Interaction : The structural components may facilitate interaction with specific receptors or proteins involved in tumor growth and metastasis.

Study 1: Antiviral Efficacy

In a controlled study, the antiviral efficacy of a series of pyrazole derivatives was evaluated. The results indicated that compounds with similar structural motifs to our target compound exhibited significant antiviral activity against JEV. The study utilized dose-response analyses to establish the relationship between compound concentration and viral inhibition rates .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrazole-based compounds. The researchers conducted in vitro assays on various cancer cell lines, revealing that select derivatives demonstrated higher potency than established chemotherapeutic agents. The results were corroborated by molecular docking studies that elucidated the binding affinities to cancer-related targets .

Comparative Analysis

The following table summarizes the biological activities observed in various studies for compounds structurally related to this compound:

Scientific Research Applications

Overview

The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone is a synthetic organic molecule notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicinal fields. Its unique structure, characterized by the presence of fluorobenzyl and morpholino groups, positions it as a valuable candidate for various studies and potential therapeutic developments.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for:

- Anticancer Agents : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

- Antimicrobial Activities : The compound has shown promise in inhibiting bacterial growth, indicating potential use as an antimicrobial agent.

Drug Development

In drug discovery processes, this compound serves as a building block for:

- Novel Drug Formulations : Its derivatives can be synthesized to create new drugs with enhanced efficacy and reduced side effects.

- Molecular Docking Studies : Computational studies have been conducted to evaluate its binding affinity to various biological receptors, aiding in the design of more effective drugs.

Chemical Synthesis

This compound is utilized in synthetic organic chemistry as:

- Intermediate in Synthesis : It acts as a precursor for the synthesis of more complex pyrazole derivatives, which are valuable in various chemical applications.

- Catalyst Development : Research has explored its role in catalyzing specific reactions, enhancing reaction rates and yields.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Properties | Demonstrated inhibition of tumor cell lines with IC50 values indicating significant activity against specific cancer types. |

| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria, suggesting potential for development into an antibiotic. |

| Study 3 | Molecular Docking | Revealed high binding affinity to specific enzymes involved in cancer metabolism, supporting its role in drug design. |

Comparison with Similar Compounds

Structural Modifications on the Pyrazole Core

Substituent Position and Electronic Effects

- Compound (CAS 477713-48-7): Features a 4-fluorophenyl methanone at position 1 and a 2-[(4-fluorobenzyl)oxy]phenyl group at position 3. Unlike the target compound, it lacks the morpholino group, instead incorporating a phenyl ring.

- 4-[1-Benzoyl-4-(Pyridin-2-yl)-1H-Pyrazol-3-yl]Morpholine (CAS 303995-20-2): Replaces the 4-fluorobenzyl groups with a pyridinyl substituent and positions the morpholino group at C3.

Fluorination Patterns

- 3-Fluorobenzyl Analogs : Substitution of 4-fluorobenzyl with 3-fluorobenzyl groups (e.g., in ) changes steric and electronic properties. Para-fluorine in the target compound provides stronger electron-withdrawing effects, which may enhance metabolic stability compared to meta-substitution .

Heterocyclic Replacements and Additions

- Pyrido[3,4-d]Pyrimidin-4(3H)-one Derivatives (): These compounds replace the pyrazole core with a pyrimidinone scaffold but retain fluorobenzyl and morpholine-like (piperidinyl) groups. The pyrimidinone core increases hydrogen-bonding capacity, which could improve target affinity but reduce membrane permeability .

Functional Group Variations

- Urea Derivatives (): Compounds like 1-(3-acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea replace the morpholino methanone with a urea group. Urea’s hydrogen-bonding capacity differs from morpholine’s ether and tertiary amine, impacting target interactions and bioavailability .

Physicochemical Properties

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone, and how can reaction efficiency be monitored?

- Synthetic Routes :

- Step 1 : Nucleophilic substitution to introduce the 4-fluorobenzyl group, using 4-fluorobenzyl chloride and a piperazine intermediate under basic conditions (e.g., triethylamine) .

- Step 2 : Acylation with morpholine derivatives, such as morpholine-4-carbonyl chloride, to form the methanone core .

- Step 3 : Etherification to attach the (4-fluorobenzyl)oxy group, often requiring phase-transfer catalysts or controlled pH conditions .

- Monitoring Methods :

- TLC/HPLC : Track reaction progress using Rf values (TLC) or retention times (HPLC) to confirm intermediate formation and purity .

- Yield Optimization : Adjust solvent systems (e.g., DMSO or ethanol) and catalyst loadings to minimize by-products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally similar pyrazole-morpholine hybrids .

- NMR Spectroscopy : H/C NMR identifies proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and morpholine ring connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFNO with expected [M+H] at 476.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for this compound?

- Cross-Validation : Perform orthogonal assays (e.g., binding affinity studies for kinase targets vs. cellular viability assays in cancer models) to confirm mechanism-specific effects .

- Structural Analog Comparison : Test derivatives lacking the morpholine or fluorobenzyl groups to isolate pharmacophore contributions .

- Dose-Response Analysis : Address discrepancies by evaluating activity across a concentration gradient (e.g., 0.1–100 µM) to identify off-target effects at higher doses .

Q. What computational strategies are used to predict interactions between this compound and biological targets?

- Molecular Docking : Simulate binding poses with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina, focusing on hydrogen bonding with the morpholine oxygen and fluorobenzyl hydrophobic interactions .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

- QSAR Modeling : Corrogate electronic parameters (e.g., fluorine’s electronegativity) with bioactivity data to guide derivative design .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) while maintaining core pharmacophores?

- Functional Group Replacement : Substitute the morpholine ring with piperazine or thiomorpholine to assess impact on solubility and target affinity .

- Fluorine Position Variants : Synthesize analogs with 3-fluoro or 2-fluorobenzyl groups to study steric/electronic effects on binding .

- Hybrid Scaffolds : Fuse the pyrazole core with oxadiazole or triazole moieties to enhance metabolic stability, as seen in related compounds .

Methodological Considerations for Data Contradictions

- Thermal Analysis (DSC) : Compare melting points and decomposition profiles to rule out polymorphic forms affecting bioactivity .

- Batch Reproducibility : Verify synthesis consistency using identical catalysts (e.g., Pd/C for hydrogenation) and purification protocols (e.g., column chromatography with standardized solvent ratios) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, CAS) to identify trends in reported IC values or selectivity ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.